(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[221]heptan-2-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Diels-Alder reaction between a furan derivative and a suitable dienophile, followed by reduction and functional group modifications to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, tetrahydrofuran derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar furan ring structure but different functional groups.
1-Boc-4-AP: A compound used as an intermediate in the synthesis of pharmaceuticals, with a different bicyclic structure.
Uniqueness
(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific combination of a bicyclic structure and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
620621-14-9 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(1R,2R,4R)-2-(furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C14H20O2/c1-12(2)10-6-7-13(12,3)14(15,9-10)11-5-4-8-16-11/h4-5,8,10,15H,6-7,9H2,1-3H3/t10-,13-,14+/m1/s1 |
InChI Key |
RCKZRMRIWTXHKX-HONMWMINSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CO3)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CO3)O)C)C |
Origin of Product |
United States |
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